3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride
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Overview
Description
3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride is a complex organic compound that features a fluorinated aniline derivative with a boronic ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride typically involves a multi-step process:
Formation of the Boronic Ester Intermediate: The initial step involves the reaction of 3-fluoroaniline with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boronic ester intermediate.
Coupling Reaction: The intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromo-4-fluoroaniline in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary product is typically a biaryl compound.
Scientific Research Applications
3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Research: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride primarily involves its role as a reagent in chemical reactions. The boronic ester group allows it to participate in Suzuki-Miyaura coupling reactions, where it forms a complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the final product. The fluorine atom can also influence the reactivity and stability of the compound through its electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic ester derivative with similar applications in organic synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in similar coupling reactions and studied for its structural properties.
Uniqueness
3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride is unique due to its specific combination of a fluorinated aniline and a boronic ester group. This combination provides distinct reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
3-fluoro-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BFNO3.ClH/c1-17(2)18(3,4)24-19(23-17)13-7-5-6-8-15(13)22-16-10-9-12(21)11-14(16)20;/h5-11H,21H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQDIDIXRRICHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=C(C=C(C=C3)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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